Acyl Bromide vs. Acyl Chloride Reactivity Advantage in Nucleophilic Acyl Substitution
In nucleophilic acyl substitution reactions, acyl bromides demonstrate consistently higher reactivity than their chloride counterparts. The established reactivity order is acyl iodides > acyl bromides > acyl chlorides > acyl fluorides . This ranking is attributed to the weaker C-Br bond and the greater stability of the bromide leaving group relative to chloride [1]. In solvolysis studies of benzoyl halides in microemulsion systems, benzoyl bromide exhibited higher pseudo-first-order rate constants (kobs) than benzoyl chloride under identical conditions at 25 °C, with the dissociative reaction character increasing as the leaving group quality improves (Br⁻ > Cl⁻ > F⁻) [2].
| Evidence Dimension | Acyl halide reactivity ranking in nucleophilic acyl substitution |
|---|---|
| Target Compound Data | Acyl bromide (class) – second most reactive among common acyl halides |
| Comparator Or Baseline | Acyl chloride – less reactive than acyl bromide; acyl fluoride – least reactive |
| Quantified Difference | Reactivity order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride (qualitative ranking) |
| Conditions | General nucleophilic acyl substitution; Friedel-Crafts acylation conditions ; solvolysis in AOT/isooctane/water microemulsions at 25 °C [2] |
Why This Matters
Procurement of the bromide rather than the chloride can reduce reaction time, enable lower-temperature acylation of thermally sensitive substrates, and improve conversion rates in challenging acylations where the chloride proves insufficiently reactive.
- [1] Fiveable. Acyl Bromide – Definition and Reactivity. Acyl bromides are generally more reactive than their chloride counterparts due to the larger size and lower electronegativity of the bromine atom. View Source
- [2] García-Río, L.; Leis, J. R.; Mejuto, J. C.; Pérez-Juste, J. Solvolysis of Benzoyl Halides in AOT/Isooctane/Water Microemulsions. Influence of the Leaving Group. Langmuir 2003, 19 (8), 3089-3097. View Source
